molecular formula C34H34N4O4 B1217034 protoporphyrin IX CAS No. 553-12-8

protoporphyrin IX

Cat. No.: B1217034
CAS No.: 553-12-8
M. Wt: 562.7 g/mol
InChI Key: ZCFFYALKHPIRKJ-UHFFFAOYSA-N
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Description

Protoporphyrin is an organic compound that plays a crucial role in biological systems. It is a type of porphyrin, which is a group of compounds characterized by a large ring structure composed of four pyrrole subunits interconnected by methine bridges. Protoporphyrin is particularly significant as it serves as a precursor to heme, an essential component of hemoglobin, and chlorophyll, which is vital for photosynthesis in plants .

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Protoporphyrin can be synthesized through a multi-step chemical process. This typically involves the synthesis of pyrrole subunits, followed by the formation of methine bridges and subsequent modification reactions.

    Biological Synthesis: In laboratory settings, protoporphyrin can be produced through microbial fermentation.

    Extraction Method: Protoporphyrin can also be extracted from biological materials rich in this compound, such as animal blood or plants.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Protoporphyrin IX (PpIX) is known to interact with a variety of targets. It has been found to bind to the HIV-1 Capsid Assembly and p53/MDM2 and p53/MDM4 interactions . These targets play crucial roles in viral replication and cellular apoptosis, respectively.

Mode of Action

PpIX interacts with its targets in unique ways. In the case of HIV-1, PpIX binds to the capsid assembly, promoting its multimerization . For p53/MDM2 and p53/MDM4 interactions, PpIX acts as a dual inhibitor, disrupting these interactions and inducing apoptosis in B-cell chronic lymphocytic leukemia cells .

Biochemical Pathways

PpIX is a fundamental precursor in the synthesis of heme and chlorophyll , playing a vital role in biological metabolism and biogeochemical cycling . It serves as the substrate for ferrochelatase , the final enzyme in heme biosynthesis . Accumulation of PpIX can lead to conditions like human porphyrias .

Pharmacokinetics

The ADME properties of PpIX are influenced by various factors such as solvent polarity, viscosity, concentration, temperature, and pH medium . .

Result of Action

The action of PpIX leads to various molecular and cellular effects. For instance, in the context of HIV-1, the promotion of capsid assembly by PpIX can potentially inhibit viral replication . When it comes to p53/MDM2 and p53/MDM4 interactions, the inhibitory action of PpIX can induce apoptosis in B-cell chronic lymphocytic leukemia cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PpIX. For example, in marine environments, the availability of nutrients and microbial diversity have been found to be linearly related to PpIX . Moreover, the oxygen tension and pH of the cellular environment can affect the production of PpIX .

Biochemical Analysis

Biochemical Properties

Protoporphyrin IX is involved in various biochemical reactions, primarily as a precursor in the biosynthesis of heme. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is ferrochelatase, which catalyzes the insertion of iron into this compound to form heme . This interaction is crucial for the synthesis of hemoglobin and myoglobin . Additionally, this compound forms complexes with myoglobin and hemoglobin, aiding in the release of oxygen from these proteins . The compound also interacts with guanylate cyclase and cyclic guanosine 3’, 5’-monophosphate/protein kinase G (cGMP/PKG) signaling pathways, influencing melanogenesis and melanosome transport .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It stimulates melanogenesis, increases melanocyte dendricity, and enhances melanosome transport through the cGMP/PKG pathway . In red blood cells, this compound penetrates and releases oxygen, leading to changes in cell morphology . The accumulation of this compound in human porphyrias can cause skin photosensitivity, biliary stones, hepatobiliary damage, and even liver failure . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating specific transcription factors and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to ferrochelatase, facilitating the insertion of iron into the porphyrin ring to form heme . This binding interaction is essential for the biosynthesis of heme and its incorporation into hemoproteins like hemoglobin and myoglobin . This compound also interacts with guanylate cyclase, leading to the activation of the cGMP/PKG signaling pathway, which in turn regulates melanogenesis and melanosome transport . Additionally, it can inhibit or activate enzymes involved in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can accumulate in cells over time, leading to increased photosensitivity and potential toxicity . In in vitro and in vivo studies, the stability of this compound is influenced by factors such as light exposure and the presence of specific enzymes . Long-term effects on cellular function include changes in cell morphology, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate melanogenesis and enhance melanosome transport without causing significant toxicity . At high doses, it can lead to adverse effects such as skin photosensitivity, biliary stones, and hepatobiliary damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed . Toxicity studies in animal models have shown that high doses of this compound can cause liver damage and other systemic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of heme. It is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) and then a tetrapyrrole (uroporphyrinogen III) . This precursor is converted to protoporphyrinogen IX, which is oxidized to this compound by the enzyme protoporphyrinogen oxidase . The compound interacts with enzymes such as ferrochelatase, which catalyzes the final step in heme biosynthesis . Additionally, this compound can influence metabolic flux and metabolite levels by regulating the activity of specific enzymes and transporters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The ATP-binding cassette transporter subfamily G member 2 (ABCG2) plays a crucial role in the efflux of this compound, modulating its distribution and toxicity . This transporter helps prevent the accumulation of this compound in cells, thereby reducing its phototoxicity and hepatotoxicity . Additionally, this compound can interact with other transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, affecting its activity and function. It is primarily associated with the mitochondrial inner membrane, where it interacts with enzymes involved in heme biosynthesis . The active site of protoporphyrinogen oxidase, the enzyme that converts protoporphyrinogen IX to this compound, faces the intermembrane space of mitochondria . Additionally, this compound can be found in other organelles such as chloroplasts and endoplasmic reticulum, where it participates in different biochemical processes .

Comparison with Similar Compounds

Protoporphyrin is part of a larger family of porphyrins, which include:

    Uroporphyrin: Contains carboxyl groups and is involved in the biosynthesis of heme.

    Coproporphyrin: Contains propionic acid groups and is an intermediate in heme biosynthesis.

    Hematoporphyrin: A derivative of protoporphyrin used in photodynamic therapy.

Uniqueness of Protoporphyrin:

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFFYALKHPIRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50865-01-5 (di-hydrochloride salt)
Record name Protoporpyrin IX
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DSSTOX Substance ID

DTXSID4048353
Record name Protoporphyrin
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Molecular Weight

562.7 g/mol
Source PubChem
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CAS No.

553-12-8
Record name Protoporpyrin IX
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-
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Record name 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does protoporphyrin IX contribute to photodynamic therapy?

A1: this compound acts as a photosensitizer. When exposed to light of a specific wavelength, it absorbs energy and transfers it to surrounding oxygen molecules, generating reactive oxygen species (ROS). [, ] These ROS cause localized cellular damage, leading to the destruction of targeted cells, such as cancer cells.

Q2: What is the role of this compound in chlorophyll synthesis?

A2: this compound is a crucial branch point in the tetrapyrrole biosynthesis pathway. [] In chlorophyll synthesis, it serves as the substrate for magnesium chelatase, an enzyme that inserts magnesium into PPIX to form magnesium-protoporphyrin IX, a precursor to chlorophyll. [, ]

Q3: How does this compound interact with proteins?

A3: this compound interacts with proteins through its porphyrin ring structure. Studies have shown that PPIX can bind to specific proteins like the HA2 domain of cysteine proteinases in Porphyromonas gingivalis, inhibiting their activity by competing with heme binding. [] Additionally, it can form complexes with membrane polypeptides in plants, especially after treatment with certain herbicides. []

Q4: What happens to this compound after it is produced in cells?

A4: this compound can have various fates within the cell. It can be:* Metabolized: Enzymes like ferrochelatase can insert iron into PPIX to form heme. [, ]* Degraded: Heme oxygenase can degrade heme (formed from PPIX) into biliverdin, ultimately leading to bilirubin. [, ]* Accumulated: In certain conditions, such as genetic disorders or in the presence of specific chemicals, PPIX can accumulate in cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C34H34N4O4, and its molecular weight is 562.65 g/mol.

Q6: What are the spectroscopic characteristics of this compound?

A6: this compound exhibits distinct spectroscopic properties. It absorbs light maximally in the blue region of the visible spectrum (Soret band) and emits red fluorescence, enabling its detection and quantification in biological samples using techniques like fluorescence microscopy and spectroscopy. [, , ]

Q7: How stable is this compound under different conditions?

A7: this compound stability varies depending on environmental factors:* Light: PPIX can degrade upon prolonged exposure to light. []* pH: Its stability is affected by pH, with increased degradation observed at acidic pH. []* Temperature: Elevated temperatures can lead to its degradation.* Solvent: Solubility and stability can be influenced by the solvent used.

Q8: How does the stability of this compound impact its applications?

A8: The stability of PPIX is crucial for its applications, particularly in photodynamic therapy, where controlled generation of ROS is essential. Formulating PPIX into nanoparticles or other delivery systems can enhance its stability, solubility, and delivery to target tissues, improving its therapeutic potential. [, ]

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